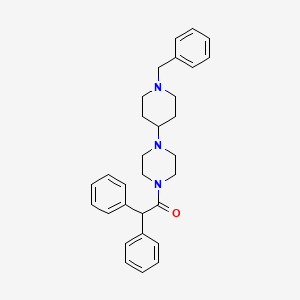
5-chloro-2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide is a chemical compound that has been widely used in scientific research. It is a benzamide derivative that exhibits a variety of biochemical and physiological effects. The compound has been synthesized using several methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide is not fully understood. However, it has been reported to act as a partial agonist of the 5-HT1A receptor and an antagonist of the 5-HT7 receptor. The compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been reported to modulate the release of neurotransmitters, including serotonin, dopamine, and acetylcholine. The compound has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide in lab experiments is its ability to selectively target certain receptors in the brain. This makes it a useful tool for studying the function of these receptors. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide. One direction is to further investigate its potential as a drug candidate for the treatment of different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on other receptors in the brain and its potential as a tool for neuroscience research. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to yield 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenamine to produce the final product.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has been used in scientific research for various purposes. It has been studied as a potential drug candidate for the treatment of different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been used as a tool in neuroscience research to study the function of certain receptors in the brain.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-17-8-7-14(20)11-15(17)19(22)21-16-9-12-5-3-4-6-13(12)10-18(16)24-2/h7-11H,3-6H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLPLLUNAFXMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C3CCCCC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)


![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)

![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)
![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)


![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)

![N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)